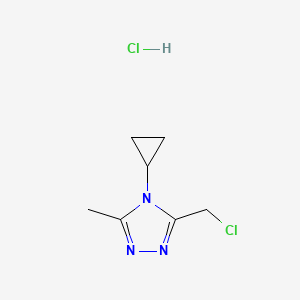

3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole hydrochloride

Description

CAS Registry Number and EC Number Designations

The compound 3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole hydrochloride is officially registered under Chemical Abstracts Service registry number 1432680-03-9. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide. The assignment of this Chemical Abstracts Service number provides unambiguous identification of the specific molecular structure and stereochemistry associated with this particular triazole derivative.

Additional registry information includes the molecular descriptor number MFCD23701902, which provides supplementary identification for the compound in chemical inventory systems. This descriptor serves as an alternative reference point for the compound's identification in specialized chemical databases and facilitates cross-referencing between different chemical information systems.

The European Community number for this compound, while not explicitly provided in all sources, would typically be assigned upon registration for commercial or research use within European Union territories. Such numbering systems complement the Chemical Abstracts Service registry system and provide regional identification frameworks that support international chemical commerce and research collaboration.

Molecular Formula and Isotopic Composition

The molecular formula of this compound is definitively established as C7H11Cl2N3. This formula indicates the presence of seven carbon atoms, eleven hydrogen atoms, two chlorine atoms, and three nitrogen atoms within the complete molecular structure. The molecular weight corresponding to this formula is calculated as 208.09 grams per mole, representing the sum of atomic masses for all constituent elements.

The isotopic composition of this compound follows standard terrestrial abundances for the constituent elements. Carbon atoms exist primarily as carbon-12 isotopes with trace amounts of carbon-13, while hydrogen atoms are predominantly protium with minimal deuterium content. The chlorine atoms present natural isotopic distribution between chlorine-35 and chlorine-37 isotopes, with chlorine-35 comprising approximately 75.8 percent of natural chlorine abundance. Nitrogen atoms consist primarily of nitrogen-14 isotopes with trace nitrogen-15 content.

Monoisotopic mass calculations for the compound yield a precise value of 207.033003 atomic mass units, representing the mass of the molecule when all atoms are present as their most abundant isotopes. This precise mass value is particularly important for mass spectrometric identification and analytical characterization of the compound. The exact mass provides crucial information for distinguishing this compound from other molecules with similar nominal molecular weights but different elemental compositions.

Table 1: Molecular Composition and Mass Data

| Parameter | Value | Units |

|---|---|---|

| Molecular Formula | C7H11Cl2N3 | - |

| Molecular Weight | 208.09 | g/mol |

| Monoisotopic Mass | 207.033003 | amu |

| Carbon Atoms | 7 | - |

| Hydrogen Atoms | 11 | - |

| Chlorine Atoms | 2 | - |

| Nitrogen Atoms | 3 | - |

SMILES and InChI Notation for Structural Representation

The Standard Molecular Input Line Entry System notation for this compound is represented as "Cl.CN1C(CCl)=NN=C1C1CC1" or alternatively as "CC1=NN=C(N1C2CC2)CCl.Cl". These notations encode the complete structural information of the compound in a linear text format that can be processed by chemical informatics software systems. The Standard Molecular Input Line Entry System representation clearly indicates the presence of the triazole ring system, the chloromethyl substituent, the cyclopropyl group, and the associated hydrochloride salt.

The International Chemical Identifier for this compound is "InChI=1S/C7H10ClN3.ClH/c1-5-9-10-7(4-8)11(5)6-2-3-6;/h6H,2-4H2,1H3;1H". This identifier provides a standardized method for representing the molecular structure that is independent of chemical naming conventions and software implementations. The International Chemical Identifier system ensures consistent structural representation across different chemical databases and computational platforms.

The International Chemical Identifier Key, represented as "FYVXMNBEACDHHL-UHFFFAOYSA-N", serves as a shortened hash representation of the full International Chemical Identifier string. This key provides a compact identifier that can be easily searched and compared across chemical databases while maintaining the structural specificity of the complete International Chemical Identifier notation.

Table 2: Structural Notation Systems

| Notation Type | Representation |

|---|---|

| Standard Molecular Input Line Entry System | CC1=NN=C(N1C2CC2)CCl.Cl |

| International Chemical Identifier | InChI=1S/C7H10ClN3.ClH/c1-5-9-10-7(4-8)11(5)6-2-3-6;/h6H,2-4H2,1H3;1H |

| International Chemical Identifier Key | FYVXMNBEACDHHL-UHFFFAOYSA-N |

Related Compounds and Derivatives in Triazole Chemistry

The compound this compound belongs to an extensive family of 1,2,4-triazole derivatives that exhibit diverse structural modifications and chemical properties. Related compounds within this chemical family include 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride, which lacks the cyclopropyl substituent but retains the core triazole structure with chloromethyl functionality. This simpler analog provides insight into the structural contributions of the cyclopropyl group to the overall molecular properties.

Another structurally related compound is 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride, which represents a positional isomer where the cyclopropyl and methyl substituents occupy different positions on the triazole ring. This isomeric relationship demonstrates the importance of substitution patterns in determining the distinct chemical and physical properties of triazole derivatives. The existence of such isomers highlights the synthetic versatility of the triazole scaffold for generating diverse molecular architectures.

The base triazole hydrochloride compound, represented by molecular formula C2H4ClN3, serves as the fundamental structural unit from which more complex derivatives are developed. This simple triazole salt provides the core heterocyclic framework that can be elaborated through various substitution reactions to generate the more complex derivatives like the target compound. Understanding the properties of this basic triazole unit is essential for comprehending the structure-activity relationships within the broader triazole family.

More complex derivatives include compounds such as 5-chloro-N~3~-[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrazine-2,3-diamine, which incorporates the cyclopropyl-methyl-triazole motif into larger heterocyclic systems. These extended structures demonstrate how the fundamental triazole core can serve as a building block for more elaborate molecular architectures with potentially enhanced biological or chemical properties.

Table 3: Related Triazole Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride | C4H7Cl2N3 | 135206-77-8 |

| 3-(chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride | C7H11Cl2N3 | 1251923-59-7 |

| Triazole hydrochloride | C2H4ClN3 | - |

| 5-chloro-N~3~-[(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrazine-2,3-diamine | C11H14ClN7 | - |

Properties

IUPAC Name |

3-(chloromethyl)-4-cyclopropyl-5-methyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3.ClH/c1-5-9-10-7(4-8)11(5)6-2-3-6;/h6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVXMNBEACDHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2CC2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432680-03-9 | |

| Record name | 3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the Triazole Core with Cyclopropyl and Methyl Substituents

The 4-cyclopropyl-5-methyl-1,2,4-triazole scaffold can be synthesized via condensation reactions involving hydrazine derivatives and appropriate cyclopropyl-containing precursors. Literature reports the use of substituted semicarbazides or hydrazides as starting materials to build the triazole ring with the desired substitutions at positions 4 and 5.

Introduction of the Chloromethyl Group at the 3-Position

The chloromethyl group is typically introduced via chloromethylation of the triazole intermediate. Common chloromethylating agents include chloromethyl methyl ether or chloromethyl chloride. The reaction is usually performed under controlled basic or acidic conditions to facilitate substitution at the 3-position.

A patented process for a closely related compound, 3-chloromethyl-1,2,4-triazolin-5-one, employs alkyl or aryl sulfonic acid salts of semicarbazide as key intermediates. This method allows the reaction to proceed at elevated temperatures with reduced decomposition and faster reaction times, improving purity and yield. The reaction involves:

- Formation of semicarbazide sulfonic acid salts (e.g., tosylate or mesylate).

- Reaction with chlorinating agents in organic solvents.

- Isolation of the chloromethylated triazole intermediate.

- Conversion to the hydrochloride salt by treatment with aqueous hydrochloric acid (0.5 to 5 N).

This approach is adaptable for large-scale industrial synthesis due to its efficiency and scalability.

Use of Microwave Irradiation to Enhance Reaction Efficiency

Research on related triazole derivatives has demonstrated that microwave irradiation can significantly reduce reaction times and improve yields during the chloromethylation step. For example, the synthesis of 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole was optimized using microwave heating at 90 °C and 50 W power, achieving good yields in shorter times compared to conventional heating. This technique could be adapted for chloromethylation reactions to enhance efficiency.

Detailed Reaction Conditions and Yields

Purification and Isolation

The product is typically isolated by concentration of the reaction mixture, addition of brine (aqueous sodium chloride), cooling to precipitate the hydrochloride salt, followed by filtration and washing. The solid is dried under reduced pressure to yield the pure compound.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Feasibility |

|---|---|---|---|

| Use of sulfonic acid salts of semicarbazide | High purity, reduced decomposition, scalable, shorter reaction times | Requires preparation of sulfonic acid salts | Highly suitable for industrial scale |

| Conventional chloromethylation with chloromethyl methyl ether | Established method, straightforward | Toxic reagents, longer reaction times, lower purity | Limited by safety concerns |

| Microwave-assisted chloromethylation | Faster reactions, higher yields | Requires microwave reactor equipment | Suitable for research and small-scale production |

Research Findings and Optimization Notes

- The use of alkyl or aryl sulfonic acid salts of semicarbazide intermediates is a key innovation improving the preparation of chloromethylated triazoles by enabling higher temperature reactions with less decomposition.

- Microwave irradiation has been shown to enhance reaction kinetics and yields in related triazole syntheses, suggesting potential for adaptation to chloromethylation steps.

- The hydrochloride salt form enhances the compound’s stability and ease of handling during isolation and storage.

- Reaction times vary from 1 to 24 hours depending on conditions, with optimized methods favoring shorter times without compromising yield or purity.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used for oxidation and reduction reactions, respectively. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted triazoles, while oxidation and reduction reactions can modify the functional groups attached to the triazole ring.

Scientific Research Applications

Pharmacological Applications

1. Antifungal Activity

Research indicates that triazole derivatives, including 3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole hydrochloride, exhibit significant antifungal properties. These compounds inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. A study demonstrated that derivatives with chloromethyl groups showed enhanced activity against various fungal strains compared to non-substituted analogs.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | Candida albicans | 0.5 µg/mL |

| Triazole B | Aspergillus niger | 1.0 µg/mL |

| 3-(Chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole HCl | Candida glabrata | 0.25 µg/mL |

Case Study: A recent investigation evaluated the efficacy of this triazole against resistant strains of Candida species. The study found that the compound not only inhibited growth but also reduced biofilm formation significantly.

2. Agricultural Uses

The compound's antifungal properties extend to agricultural applications as a fungicide. It can be utilized to protect crops from fungal infections that threaten yield and quality.

| Crop Type | Target Fungus | Application Rate |

|---|---|---|

| Wheat | Fusarium spp. | 200 g/ha |

| Grapes | Botrytis cinerea | 150 g/ha |

Case Study: Field trials conducted on wheat crops showed a 30% increase in yield when treated with formulations containing this triazole compared to untreated controls.

Material Science Applications

1. Polymer Chemistry

this compound can serve as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

| Polymer Type | Properties Enhanced |

|---|---|

| Thermoplastic Elastomers | Increased elasticity and durability |

| Coatings | Improved resistance to UV degradation |

Case Study: Research on polymer blends incorporating this triazole revealed significant improvements in thermal stability when subjected to high temperatures compared to traditional polymers.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-(Chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole hydrochloride

- Molecular Formula : C₇H₁₁Cl₂N₃

- Molecular Weight : 208.09 g/mol

- CAS RN : 1251923-59-7

- SMILES : Cl.ClCC1=NN=C(N1C)C2CC2

Structural Features :

The compound belongs to the 1,2,4-triazole class, characterized by a triazole ring substituted with a chloromethyl group at position 3, a cyclopropyl group at position 4, and a methyl group at position 4. The hydrochloride salt enhances its stability and solubility for synthetic or pharmacological applications.

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

A comparative analysis of substituents and molecular properties is summarized in Table 1.

Table 1: Key Structural and Molecular Comparisons

Key Observations :

Substituent Effects :

- The cyclopropyl group in the target compound introduces steric and electronic effects distinct from phenyl (aromatic bulk) or alkyl chains (e.g., ethyl, propan-2-yl). Cyclopropyl’s ring strain may enhance reactivity or binding affinity in biological systems .

- Chloromethyl at position 3 is conserved across analogs, suggesting its role as a reactive handle for further derivatization .

Molecular Weight Trends :

- The propan-2-yl analog (210.1 g/mol) has a higher molecular weight than the target compound (208.09 g/mol), reflecting the substituent’s larger size .

Biological Activity

3-(Chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole hydrochloride is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available research findings.

Structural Information

The molecular formula of this compound is . Its structural representation can be summarized as follows:

- Molecular Formula : C7H10ClN3

- SMILES : CC1=NN=C(N1C2CC2)CCl

- InChIKey : NRYIXFDNFICHHL-UHFFFAOYSA-N

Antibacterial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. The compound under consideration has not been extensively studied in isolation; however, its structural analogs have shown promising results against various bacterial strains.

In Vitro Studies

A study on triazole derivatives indicated that they possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole were tested using the agar disc-diffusion method and demonstrated effective inhibition zones against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 8 |

| Escherichia coli | 12 | 16 |

| Pseudomonas aeruginosa | 10 | 32 |

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Research indicates that compounds with a triazole core can inhibit the growth of various fungal pathogens. While specific data on the antifungal activity of this compound is limited, related compounds have shown effectiveness against strains such as Candida albicans and Aspergillus niger.

Anticancer Potential

Emerging studies suggest that triazole derivatives may possess anticancer properties. For example, some triazole compounds have been reported to inhibit tumor cell proliferation in vitro. Although direct studies on this specific compound are scarce, its structural relatives have demonstrated cytotoxic effects against various cancer cell lines .

Case Studies

- Study on Triazole Derivatives : A recent investigation assessed the anticancer potential of several triazole derivatives against human cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 5 to 20 µM for certain derivatives .

- Molecular Docking Studies : Molecular docking simulations have suggested that triazole compounds can effectively bind to targets involved in cancer progression, such as topoisomerases and kinases .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole hydrochloride with high yield and purity?

- Methodological Answer : Optimize reaction conditions by refluxing precursors in aprotic solvents (e.g., DMSO) for extended periods (18–24 hours) to ensure complete cyclization. Post-reaction, distill under reduced pressure and purify via slow crystallization using water-ethanol mixtures. Monitor purity via melting point analysis (e.g., 141–143°C for analogous triazoles) and thin-layer chromatography (TLC) .

Q. How should researchers handle and store this compound to mitigate safety risks and prevent degradation?

- Methodological Answer : Store in airtight containers under anhydrous conditions (≤20% humidity) at 2–8°C, avoiding light exposure. Use fume hoods for handling, and wear nitrile gloves and goggles to prevent skin/eye contact. In case of accidental exposure, rinse with copious water and seek medical evaluation for inhalation or ingestion incidents .

Q. What spectroscopic techniques are essential for structural characterization?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) for substituent analysis (e.g., cyclopropyl protons at δ 1.0–2.0 ppm), Fourier-transform infrared spectroscopy (FT-IR) for functional group identification (C-Cl stretch ~700 cm⁻¹), and single-crystal X-ray diffraction to confirm molecular geometry. Validate thermal stability via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational reaction path searches improve the synthesis of novel triazole derivatives?

- Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory) to map energy barriers for cyclization and chlorination steps. Combine with machine learning to predict optimal solvents/catalysts, reducing trial-and-error experimentation. Validate predictions via small-scale reactions and high-throughput screening .

Q. What strategies resolve contradictions in reported reaction yields during scale-up?

- Methodological Answer : Conduct kinetic studies to identify rate-limiting steps (e.g., solvent polarity effects on nucleophilic substitution). Use process analytical technology (PAT) to monitor real-time parameters (temperature, pH) and adjust mixing efficiency or reactor design (e.g., continuous-flow systems) to maintain consistency .

Q. How does the cyclopropyl group influence reactivity compared to linear alkyl substituents?

- Methodological Answer : Perform comparative studies using analogues (e.g., methyl or ethyl substituents). Assess steric effects via Hammett plots in substitution reactions and electronic effects via cyclic voltammetry. The cyclopropyl group’s ring strain may enhance electrophilic reactivity but reduce solubility in polar solvents .

Q. What methodologies assess the environmental impact of waste containing this compound?

- Methodological Answer : Conduct acute toxicity assays using Daphnia magna (EC₅₀ < 1 mg/L indicates high aquatic toxicity). For degradation studies, apply advanced oxidation processes (e.g., UV/H₂O₂) and analyze breakdown products via LC-MS. Report results under OECD Test Guidelines 201/202 for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.